![molecular formula C8H7ClN4O2 B13235343 4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13235343.png)
4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can undergo oxidation to form carboxylic acids or other oxidized derivatives under strong oxidizing conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media
Major Products Formed
Substituted Derivatives: Various nucleophiles can replace the chlorine atom, leading to a wide range of substituted pyrazolopyridines.
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.
Oxidized Products: Oxidation of the methyl groups yields carboxylic acids or other oxidized forms
Applications De Recherche Scientifique
4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and anti-cancer agents
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyridine family with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, showing distinct chemical and biological properties.
1H-Pyrazolo[3,4-b]quinolines: Compounds with a quinoline ring fused to the pyrazole, exhibiting unique electronic properties.
Uniqueness
4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the nitro group and chlorine atom allows for diverse chemical modifications, making it a versatile scaffold for drug development and material science .
Propriétés
Formule moléculaire |
C8H7ClN4O2 |
|---|---|
Poids moléculaire |
226.62 g/mol |
Nom IUPAC |
4-chloro-1,3-dimethyl-5-nitropyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H7ClN4O2/c1-4-6-7(9)5(13(14)15)3-10-8(6)12(2)11-4/h3H,1-2H3 |
Clé InChI |
IJQRLMUCNFNNIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=NC=C(C(=C12)Cl)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13235268.png)
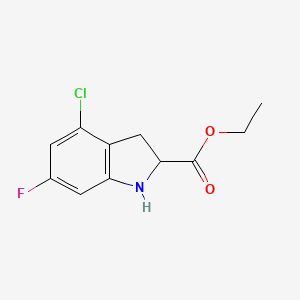
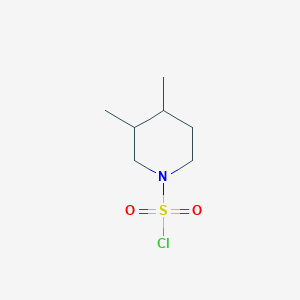
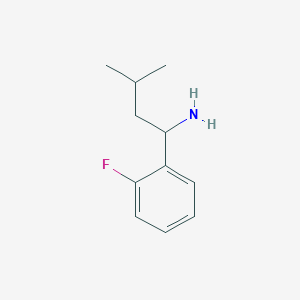
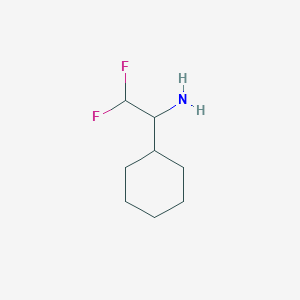

![1-{[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]imino}-1lambda6-thiolan-1-one](/img/structure/B13235302.png)
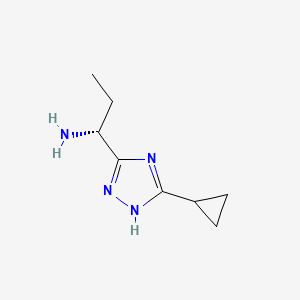
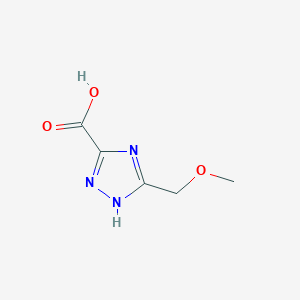
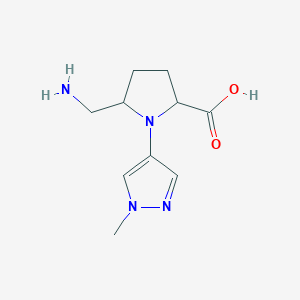
methanol](/img/structure/B13235325.png)
![(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol](/img/structure/B13235332.png)
![1-tert-Butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13235339.png)
